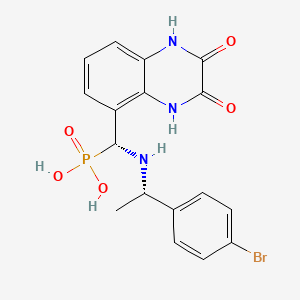

5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, also known as CGP 37849, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in the regulation of synaptic plasticity, learning, and memory. CGP 37849 has been extensively studied for its potential use in treating various neurological disorders, including stroke, epilepsy, and Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonism

5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, due to its structural similarity to 5-phosphonomethylquinoxalinediones, is likely to act as a competitive NMDA receptor antagonist. This class of compounds, including (1RS,1'S)-PEAQX, demonstrates selectivity for human NMDAR 1A/2A over 1A/2B subunit composition, indicating potential for anticonvulsant applications (Auberson et al., 2002).

Role in Oligodendrocyte Development

Compounds structurally related to 5-phosphonomethyl-1,4-dihydroquinoxaline-2,3-diones influence oligodendrocyte development. Research on cerebellar slices treated with glutamate receptor antagonists has shown that non-N-methyl-D-aspartate glutamate receptor antagonists like 6,7-dinitroquinoxaline-2,3-dione can promote oligodendrocyte development, suggesting a potential role for related compounds in neurodevelopment (Yuan et al., 1998).

Antioxidant Properties

Derivatives of bromophenols, such as those from the marine red alga Rhodomela confervoides, exhibit significant antioxidant activities. These findings suggest that structurally related compounds, including 5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, may also have potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Synthesis and Reactivity

Research into the synthesis and reactivity of related quinoxaline derivatives provides insights into the chemical behavior of 5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione. These studies have implications for the development of new compounds with potential medicinal or industrial applications (Cai et al., 1997).

Potential Applications in Neuroscience

Compounds structurally related to 1,4-dihydroquinoxaline-2,3-diones have been investigated for their roles in modulating neurotransmission, particularly in relation to NMDA and non-NMDA glutamate receptors. Such studies highlight the potential for these compounds, including 5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, in exploring and treating neurological conditions (Collins & Buckley, 1989).

Eigenschaften

CAS-Nummer |

858131-65-4 |

|---|---|

Produktname |

5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione |

Molekularformel |

C17H17BrN3O5P |

Molekulargewicht |

454.2 g/mol |

IUPAC-Name |

[(R)-[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid |

InChI |

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17+/m0/s1 |

InChI-Schlüssel |

XXZGNAZRWCBSBK-HUTHGQBESA-N |

Isomerische SMILES |

C[C@@H](C1=CC=C(C=C1)Br)N[C@@H](C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |

SMILES |

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |

Kanonische SMILES |

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |

Synonyme |

[(R)-[(S)-1-(4-Bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)

![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)

![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)